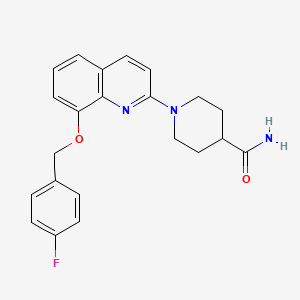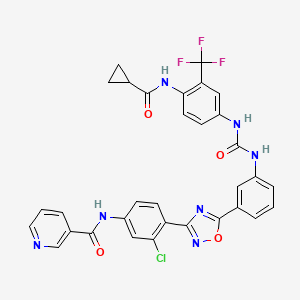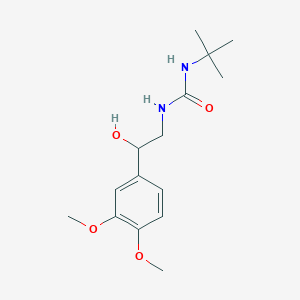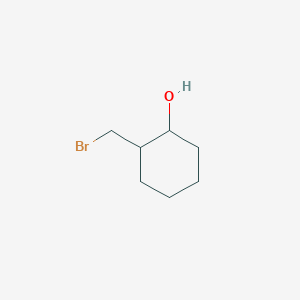
2-(Bromomethyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Bromomethyl)cyclohexan-1-ol” is a chemical compound with the molecular formula C7H13BrO . It has a molecular weight of 193.08 . The compound is also known by its IUPAC name, 2-(bromomethyl)cyclohexan-1-ol .
Molecular Structure Analysis
The InChI code for “2-(Bromomethyl)cyclohexan-1-ol” is 1S/C7H13BrO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación
Intramolecular Bromo-amination and Asymmetric Synthesis
"2-(Bromomethyl)cyclohexan-1-ol" derivatives have been utilized in the intramolecular bromo-amination of 1,4-cyclohexadiene aminal, facilitating a one-pot discrimination of two olefins within the cyclohexane system. This process is significant for the asymmetric synthesis of compounds like (-)-gamma-lycorane, showcasing the compound's utility in constructing complex molecular architectures with chirality (Fujioka et al., 2006).
Synthetic Applications in Palladium-Catalyzed Cross-Coupling
Research highlights the importance of 2-bromo-cyclohexenecarbaldehyde, a related compound, in the synthesis of biologically and medicinally relevant compounds. The advancements in bromovinyl aldehyde chemistry, particularly under palladium-catalyzed conditions, have opened new pathways for creating compounds with potential biological and material applications (Ghosh & Ray, 2017).
Molecular Recognition by NMR and Fluorescence Spectroscopy
Optically pure derivatives of "2-(Bromomethyl)cyclohexan-1-ol" have served as chiral solvating agents for molecular recognition. Their application in distinguishing enantiomers of acids via NMR or fluorescence spectroscopy demonstrates their value in analytical chemistry, allowing for quantitative determination and analysis of complex mixtures (Khanvilkar & Bedekar, 2018).
Carbonylative Cyclization to Hydroisoindoline Diones
Another application involves the carbonylative cyclization of 2-bromocyclohex-1-enecarboxylic acids with carbon monoxide and arylhydrazines. This process, catalyzed by palladium, leads to the synthesis of 2-anilinohydroisoindoline-1,3-diones, highlighting the compound's role in facilitating novel organic reactions (Yoon & Cho, 2015).
Epoxidation Studies and Mechanistic Insights
The epoxidation of related cyclohexenol compounds provides insights into reaction mechanisms and selectivity, crucial for developing new synthetic methodologies. Studies on facial selectivity in epoxidation reactions offer valuable information for designing and optimizing chemical processes (Freccero et al., 2000).
Propiedades
IUPAC Name |
2-(bromomethyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOFFSRIPHRYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CBr)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)cyclohexan-1-ol | |
CAS RN |
859179-50-3 |
Source


|
| Record name | 2-(bromomethyl)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

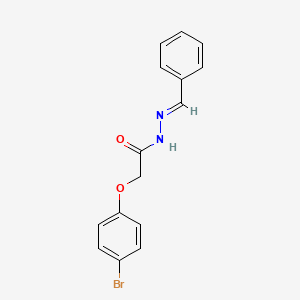
![Ethyl 4-[[2-(1-propylindol-3-yl)sulfonylacetyl]amino]benzoate](/img/structure/B2570621.png)
![11-(3-Chloro-2-methylphenyl)sulfonyl-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene](/img/structure/B2570622.png)
![4-(benzo[d]thiazol-2-yl)-N-(4-methoxybenzyl)piperazine-1-carboxamide](/img/structure/B2570624.png)
![(2Z)-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)-3-{[(pyridin-3-yl)methyl]amino}prop-2-enenitrile](/img/structure/B2570628.png)
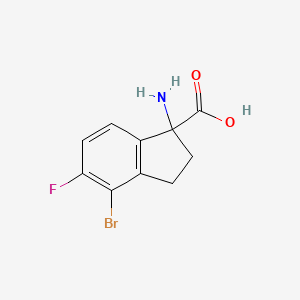
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2570632.png)
![N-(benzo[d]thiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2570633.png)
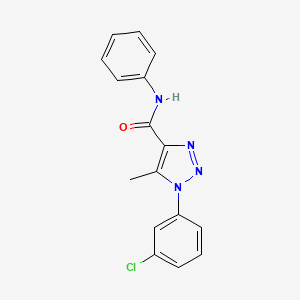
![(Z)-1-ethyl-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2570636.png)
